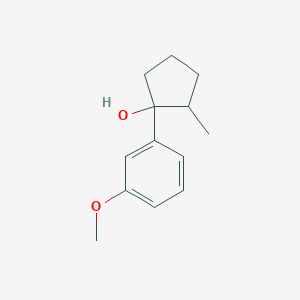
1-(3-Methoxyphenyl)-2-methylcyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methoxyphenyl)-2-methylcyclopentan-1-ol is an organic compound characterized by a cyclopentane ring substituted with a methoxyphenyl group and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxyphenyl)-2-methylcyclopentan-1-ol can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent, such as methylmagnesium bromide, reacts with a suitable precursor like 3-methoxybenzaldehyde. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on scalability, cost-effectiveness, and yield. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Methoxyphenyl)-2-methylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of 1-(3-Methoxyphenyl)-2-methylcyclopentanone.
Reduction: Formation of 1-(3-Methoxyphenyl)-2-methylcyclopentanol.
Substitution: Formation of various substituted cyclopentane derivatives.
Applications De Recherche Scientifique
1-(3-Methoxyphenyl)-2-methylcyclopentan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Methoxyphenyl)-2-methylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
1-(4-Methoxyphenyl)-2-methylcyclopentan-1-ol: Similar structure with a methoxy group at the para position.
1-(3-Hydroxyphenyl)-2-methylcyclopentan-1-ol: Similar structure with a hydroxyl group instead of a methoxy group.
1-(3-Methoxyphenyl)-2-ethylcyclopentan-1-ol: Similar structure with an ethyl group instead of a methyl group.
Uniqueness: 1-(3-Methoxyphenyl)-2-methylcyclopentan-1-ol is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of the methoxy group at the meta position and the methyl group on the cyclopentane ring contribute to its distinct properties compared to similar compounds.
Propriétés
Formule moléculaire |
C13H18O2 |
|---|---|
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
1-(3-methoxyphenyl)-2-methylcyclopentan-1-ol |
InChI |
InChI=1S/C13H18O2/c1-10-5-4-8-13(10,14)11-6-3-7-12(9-11)15-2/h3,6-7,9-10,14H,4-5,8H2,1-2H3 |
Clé InChI |
DSGLQIRDBJXFIG-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC1(C2=CC(=CC=C2)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


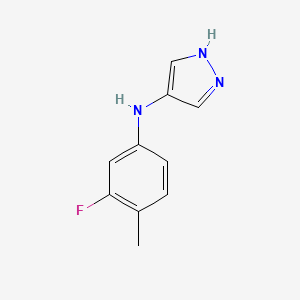
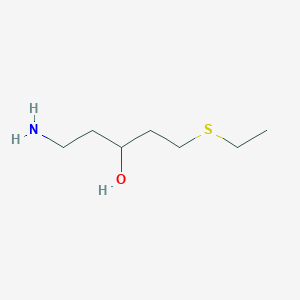


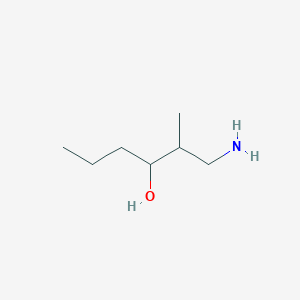
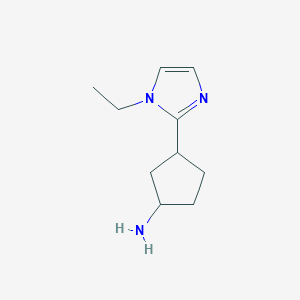

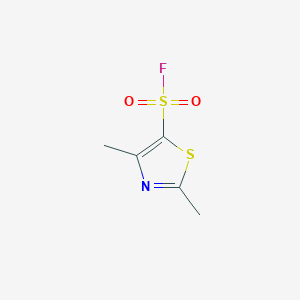




![3-Ethynylbicyclo[3.1.0]hexane](/img/structure/B13192202.png)

